![molecular formula C19H11N3O5 B3824174 2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 315245-13-7](/img/structure/B3824174.png)
2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Overview
Description
“2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile” is a derivative of 2-amino-4H-pyran-3-carbonitrile . These compounds have received increasing attention due to their interesting potential pharmacological properties .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The crystal structures of these compounds were determined by X-ray diffraction technique . The pyran ring in these compounds deviates significantly from planarity and adopts a boat conformation .Chemical Reactions Analysis
These compounds can be considered as key intermediates for subsequent transformations due to their orthogonal functional groups . They undergo various chemical reactions, which are classified based on the type of catalyst in the pertinent reactions .Physical And Chemical Properties Analysis
The products obtained were characterized by 1H NMR, 13C NMR, and mass analysis . One of the products was also characterized by single crystal X-ray crystallography .Scientific Research Applications
Structural Analysis and Synthesis
X-Ray Crystallography : This compound has been studied using X-ray diffraction techniques, revealing details about its crystal structure. Such studies are crucial for understanding the molecular geometry and electronic structure, which are essential in predicting reactivity and interactions with other molecules (Sharma et al., 2015).
Synthesis of Derivatives : Various derivatives of this compound have been synthesized, with an emphasis on exploring different chemical properties and potential applications. These include pyrano-chromene and pyrimido pyrano-chromene derivatives (Mohammed, Al-Bayati, & Attallah, 2015).
Novel Synthesis Methods : Innovative methods have been developed for the synthesis of this compound and its derivatives. For example, an electrocatalytic multicomponent assembling approach has been used, demonstrating a mild and efficient procedure (Vafajoo et al., 2014).
Potential Biological Activities
Anti-HIV Activity : Research has identified the anti-HIV potential of certain derivatives. This discovery is significant for developing new antiviral medications (Al-Masoudi et al., 2013).
Non-linear Optical (NLO) Properties : The compound has been studied for its NLO properties, which are important for applications in optoelectronics and photonics. These studies help in understanding how the compound interacts with light and its potential use in optical devices (Arif et al., 2022).
Environmental and Industrial Applications
Photostability Investigations : Studies on the photostability of derivatives under LED daylight conditions have been conducted. This is crucial for applications in environments exposed to light, ensuring the stability and longevity of the compound in practical use (da Silva et al., 2021).
Antimicrobial Activity : The synthesis and investigation of compounds for antimicrobial activity have been carried out, highlighting its potential use in medical and pharmaceutical fields (Banothu et al., 2013).
Mechanism of Action
As already described for other antimitotic drugs, compounds similar to “2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile” induced a significant increase in multipolar mitotic spindles, suggesting a mode of action through interference with spindle tension and subsequent inhibition of centrosome clustering .
properties
IUPAC Name |
2-amino-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O5/c20-9-12-15(10-5-1-3-7-13(10)22(24)25)16-17(27-18(12)21)11-6-2-4-8-14(11)26-19(16)23/h1-8,15H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKSQQNYRPFYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135735 | |
| Record name | 2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c][1]benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | |
CAS RN |
315245-13-7 | |
| Record name | 2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c][1]benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315245-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c][1]benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



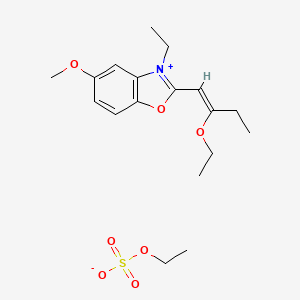



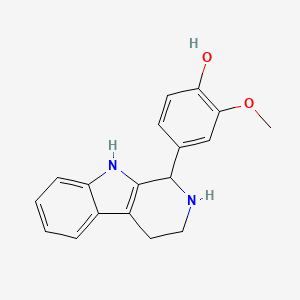


![2-(4-hydroxy-3,5-dimethoxybenzylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3824136.png)
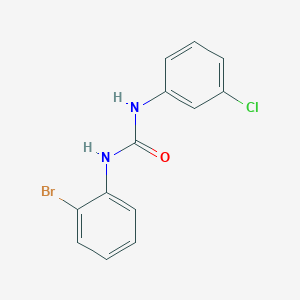
![N-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B3824151.png)
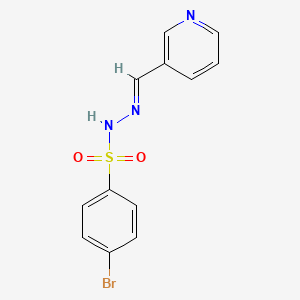
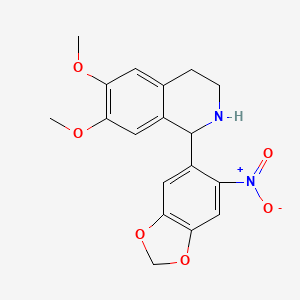
![4,6-bis{2-[4-(diethylamino)phenyl]vinyl}-2-pyrimidinamine](/img/structure/B3824185.png)
![ethyl hydrogen [2-(butylamino)ethyl]phosphonate](/img/structure/B3824189.png)